molecular formula C13H14N2O4 B5880775 ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate

ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate

Cat. No. B5880775
M. Wt: 262.26 g/mol
InChI Key: LHXITPNOGDHXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate, also known as EMIC, is a synthetic compound that has gained significant attention in the field of scientific research. EMIC belongs to the class of indole derivatives and has shown promising results in various biological studies.

Mechanism of Action

The mechanism of action of ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways. ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which regulates cell survival and apoptosis.
Biochemical and Physiological Effects:
ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate has been shown to have several biochemical and physiological effects. ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer.

Advantages and Limitations for Lab Experiments

Ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate has several advantages for lab experiments, including its ease of synthesis and low toxicity. ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate has also been shown to have good stability under various conditions. However, ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate has some limitations, such as its poor solubility in water and limited bioavailability.

Future Directions

There are several future directions for the research of ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate. One potential direction is to investigate the potential of ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to explore the mechanism of action of ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate in more detail, including its interaction with various signaling pathways. Additionally, the development of ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate analogs with improved pharmacological properties could be a promising avenue for future research.
Conclusion:
In conclusion, ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate is a synthetic compound that has shown promising results in various scientific studies. ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate has potential therapeutic applications in various diseases, including cancer and inflammatory disorders. The mechanism of action of ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways. ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate has some limitations, such as its poor solubility in water and limited bioavailability. There are several future directions for the research of ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate, including investigating its potential as a therapeutic agent and exploring its mechanism of action in more detail.

Synthesis Methods

The synthesis of ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate involves the reaction of 5-methoxyindole-2-carboxylic acid with ethyl formate and hydroxylamine hydrochloride in the presence of triethylamine. The resulting compound is then treated with sodium borohydride to obtain ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate. The yield of ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent concentration.

Scientific Research Applications

Ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell lines. Additionally, ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

ethyl 3-formamido-5-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-19-13(17)12-11(14-7-16)9-6-8(18-2)4-5-10(9)15-12/h4-7,15H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXITPNOGDHXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxycarbonyl-3-formylamino-5-methoxyindole

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